(3-Chloro-4-fluorophenyl)(phenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCPCEKFMIVJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273173 | |
| Record name | 3-Chloro-4-fluoro-α-phenylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-64-1 | |
| Record name | 3-Chloro-4-fluoro-α-phenylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-fluoro-α-phenylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 4 Fluorophenyl Phenyl Methanol and Analogous Diarylmethanols
Catalytic Asymmetric Synthesis Approaches for Chiral Diarylmethanols
Enantioselective Reduction of Prochiral Diaryl Ketones
The enantioselective reduction of prochiral diaryl ketones is a direct and widely employed method for producing chiral diarylmethanols. This transformation can be achieved through various catalytic systems, including biocatalysts and metal-based catalysts.
Microbial biotransformation offers an environmentally benign and highly selective method for the synthesis of chiral alcohols. Various microorganisms, particularly fungi of the Rhizopus genus, have demonstrated the ability to reduce prochiral ketones to their corresponding chiral alcohols with high enantioselectivity. The reduction of various aryl alkanones using Rhizopus arrhizus has been investigated, showing that the enantioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on the aromatic ring. researchgate.net The reduction generally follows Prelog's rule, yielding the (S)-carbinols. researchgate.net While the enantioselectivity often improves with larger flanking groups and electron-withdrawing substituents, the yield can be negatively impacted by increased substrate hydrophobicity. researchgate.net
Studies on the bioreduction of various nitro acetophenones and other ketones with Rhizopus arrhizus have shown that this microorganism can selectively reduce the carbonyl group to the corresponding (S)-nitro alcohols in good yield and with enantiomeric excesses (ee) ranging from 70-87%. asianpubs.org Furthermore, the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to the corresponding (S)-alcohols has been successfully carried out using Rhizopus arrhizus. nih.gov Although direct examples of the biotransformation of (3-Chloro-4-fluorophenyl)(phenyl)methanone (B8752869) are not extensively detailed, the existing data on analogous diaryl and aryl alkyl ketones suggest that Rhizopus arrhizus is a promising biocatalyst for this type of transformation.
Table 1: Microbial Reduction of Prochiral Ketones by Rhizopus Species
| Substrate | Microorganism | Product Configuration | Yield (%) | ee (%) | Reference |
| Ethyl 3-phenyl-3-oxopropanoate | Rhizopus arrhizus | S | - | >95 | nih.gov |
| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | Rhizopus arrhizus | S | - | >95 | nih.gov |
| 3-Nitro acetophenone | Rhizopus arrhizus NCIM 878 | S | 75 | 85 | asianpubs.org |
| 4-Nitro acetophenone | Rhizopus arrhizus NCIM 878 | S | 80 | 87 | asianpubs.org |
Asymmetric Hydrogenation:
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols from prochiral ketones. Ruthenium (Ru)-based catalysts, in particular, have been extensively developed for this purpose. The RuPHOX–Ru catalyzed asymmetric hydrogenation of various diaryl ketones has been shown to produce the corresponding chiral diarylmethanols in high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). researchgate.net This method is also scalable, demonstrating its practical utility. researchgate.net
Highly enantioselective asymmetric transfer hydrogenation (ATH) of densely functionalized diaryl ketones has been achieved using Ru-catalysts of minimal stereogenicity. nih.govresearchgate.net This protocol is effective for a variety of ketone substrates, including those with structurally similar aryl groups, affording chiral benzhydrols in good to excellent yields and enantioselectivities. nih.govresearchgate.net
Table 2: Ru-Catalyzed Asymmetric Hydrogenation of Diaryl Ketones
| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| 2-Methylbenzophenone | RuPHOX-Ru | 98 | 98 | researchgate.net |
| 3-Methoxybenzophenone | RuPHOX-Ru | 99 | 97 | researchgate.net |
| 4-Chlorobenzophenone | RuPHOX-Ru | 99 | 96 | researchgate.net |
| Phenyl(pyridin-2-yl)methanone | Ru-catalyst of minimal stereogenicity | 95 | 98 | nih.gov |
| (4-Fluorophenyl)(phenyl)methanone | Ru-catalyst of minimal stereogenicity | 97 | 95 | nih.gov |
Asymmetric Hydrosilylation:
Asymmetric hydrosilylation of prochiral ketones offers a mild and efficient alternative to hydrogenation for the synthesis of chiral secondary alcohols. This method involves the addition of a hydrosilane to the carbonyl group, followed by hydrolysis to yield the alcohol. Various chiral catalysts based on transition metals like rhodium and copper, as well as main group elements like boron, have been developed.
Chiral oxazaborolidinium ion (COBI) catalysts have been shown to be highly effective for the hydrosilylation of ketones, providing a range of chiral secondary alcohols in good yields and with excellent enantioselectivities. osdd.net Copper hydride (CuH) catalyzed asymmetric hydrosilylation has also emerged as a valuable method. nih.gov
Table 3: Asymmetric Hydrosilylation of Prochiral Ketones
| Substrate | Catalyst System | Hydrosilane | Yield (%) | ee (%) | Reference |
| Acetophenone | Chiral Oxazaborolidinium Ion | Dimethylphenylsilane | 89 | 98 | osdd.net |
| 4-Methoxyacetophenone | Chiral Oxazaborolidinium Ion | Dimethylphenylsilane | 75 | 98 | osdd.net |
| 1-Naphthyl methyl ketone | Chiral Oxazaborolidinium Ion | Dimethylphenylsilane | 99 | 99 | osdd.net |
| β-Silyl-α,β-unsaturated ester | CuH/PPF-P(t-Bu)₂ | PMHS | - | >95 | nih.gov |
Asymmetric Arylation of Aromatic Aldehydes
The asymmetric arylation of aromatic aldehydes provides a convergent route to chiral diarylmethanols by forming the C-C bond and the stereocenter in a single step. This approach typically involves the use of an organometallic arylating agent and a chiral catalyst.
Rhodium(I)-catalyzed asymmetric addition of arylboronic acids to aromatic aldehydes is a well-established method for the synthesis of chiral diarylmethanols. Arylboronic acids are advantageous due to their stability, commercial availability, and functional group tolerance. The efficiency and enantioselectivity of these reactions are highly dependent on the chiral ligand employed. While this method has been explored, achieving high enantioselectivity can be challenging. nih.gov
The development of new chiral ligands is crucial for improving the enantioselectivity of these reactions. For instance, the use of BINOL-derived chiral cyclopentadienyl (B1206354) rhodium complexes has been reported for the asymmetric benzylic C(sp³)-H arylation of 8-benzylquinolines with arylboronic acids, affording enantioenriched triarylmethanes with good to excellent enantioselectivity. researchgate.net
Table 4: Rhodium(I)-Catalyzed Asymmetric Arylation of Aldehydes
| Aldehyde | Arylboronic Acid | Chiral Ligand | Yield (%) | ee (%) | Reference |
| Naphthaldehyde | Phenylboronic acid | (S)-BINAP | 85 | 91 | nih.gov |
| Benzaldehyde (B42025) | Phenylboronic acid | Chiral Diene | 90 | 85 | nih.gov |
| 4-Methoxybenzaldehyde | Phenylboronic acid | Chiral Diene | 88 | 82 | nih.gov |
Copper-catalyzed enantioselective additions of organometallic reagents to carbonyl compounds represent a powerful strategy for the synthesis of chiral alcohols. The use of chiral copper(II)bisoxazoline complexes has been shown to catalyze the addition of diaryliodonium salts to allylic amides with excellent enantioselectivity. acs.org While this specific example does not directly produce diarylmethanols, it highlights the potential of copper catalysis in enantioselective arylation reactions.
The enantioselective α-arylation of both lactones and acyl oxazolidones has been achieved using a combination of diaryliodonium salts and copper catalysis, providing a new strategy for the enantioselective construction of α-carbonyl benzylic stereocenters. princeton.edu Further research into the application of these copper-catalyzed systems for the direct arylation of aromatic aldehydes to form chiral diarylmethanols is an active area of investigation.
Table 5: Copper-Catalyzed Enantioselective Arylation
| Substrate | Arylating Agent | Catalyst System | Yield (%) | ee (%) | Reference |
| Acyl Oxazolidone | Diphenyliodonium hexafluorophosphate | Cu(OTf)₂/Bisoxazoline | 98 | 93 | princeton.edu |
| Lactone | Diphenyliodonium hexafluorophosphate | Cu(OTf)₂/Bisoxazoline | 85 | 91 | princeton.edu |
| Allylic Amide | Diphenyliodonium triflate | Cu(II)/Bisoxazoline | 95 | 96 | acs.org |
Desymmetrization of Diarylmethanols via Catalytic C-H Silylation
Catalytic C-H silylation has emerged as a powerful tool for the desymmetrization of prochiral diarylmethanols, providing an efficient route to chiral, non-racemic diarylmethanol derivatives. This method involves the enantioselective functionalization of an aromatic C-H bond, directed by a silyl (B83357) group.
Rhodium-catalyzed enantioselective silylation of arene C-H bonds represents a significant advancement in the synthesis of chiral diarylmethanols. researchgate.netnih.gov This process typically involves the in situ formation of (hydrido)silyl ethers from the corresponding diaryl ketones (benzophenones) via hydrosilylation. These silyl ethers then undergo an intramolecular, asymmetric C-H silylation in the presence of a rhodium catalyst and a chiral bisphosphine ligand. researchgate.netnih.gov
The catalytic cycle is understood to involve the oxidative addition of the Si-H bond to the rhodium center, followed by a directed C-H activation step. The enantioselectivity of the reaction is controlled by the chiral ligand, which creates a chiral environment around the metal center. This approach allows for the desymmetrization of diarylmethanols with high yields and excellent enantioselectivities. researchgate.netnih.gov The resulting enantioenriched benzoxasiloles can be further transformed into a variety of functionalized diarylmethanols through reactions that cleave the C-Si bond, enabling the formation of C-C, C-O, C-I, or C-Br bonds. researchgate.netnih.gov
A key aspect of this methodology is the ability of the catalyst system to exert strong control over the stereochemistry, which also permits the site-selective functionalization of already enantioenriched chiral diarylmethanols. researchgate.netnih.gov
| Catalyst System | Chiral Ligand Family | Substrate | Outcome | Reference |
| [Rh(cod)Cl]2 | Walphos, catASium | Benzophenone (B1666685) derivatives | High yield, excellent enantioselectivity | researchgate.netnih.gov |
| [Rh(cod)Cl]2 | Chiral bisphosphine | Diarylmethanols | Site-selective silylation | researchgate.netnih.gov |
Iridium catalysts have also been effectively employed in C-H functionalization strategies applicable to the synthesis of complex organic molecules. While rhodium has been more extensively reported for the enantioselective silylation of diarylmethanols, iridium-catalyzed reactions offer complementary reactivity. Iridium catalysts are well-known for their ability to direct the silylation of aromatic C-H bonds to form benzoxasiloles. nih.gov
In these reactions, a (hydrido)silyl group, generated in situ from an alcohol or ketone, acts as a directing group for the C-H activation of the arene. nih.gov This strategy has been foundational in the development of related enantioselective methods. nih.gov Iridium(III) catalytic systems, in particular, have been utilized for a variety of directed C-H functionalization reactions, including methylations and aminations of benzoic acids, showcasing the versatility of this metal in regioselective synthesis. While not exclusively focused on diarylmethanol desymmetrization, these strategies provide a framework for the development of novel iridium-catalyzed approaches to these molecules.
| Catalyst | Directing Group | Functionalization | Application | Reference |
| Iridium(I) | (Hydrido)silyl | Silylation | Formation of benzoxasiloles | nih.gov |
| [Cp*Ir(III)] | Carboxylate | Methylation, Amination | Late-stage functionalization | nih.gov |
Chemical Transformations and Reactivity of 3 Chloro 4 Fluorophenyl Phenyl Methanol
Deoxygenation Pathways to Diarylalkanes
The conversion of (3-Chloro-4-fluorophenyl)(phenyl)methanol to the corresponding diarylalkane, 1-chloro-2-fluoro-4-(phenylmethyl)benzene, involves the removal of the hydroxyl group. This transformation is a crucial step in the synthesis of various diarylmethane frameworks, which are prevalent in numerous biologically active compounds and materials.
Acid-Catalyzed Reduction Protocols
One common method for the deoxygenation of diarylmethanols is through acid-catalyzed reduction. While specific studies on this compound are not extensively documented, general protocols for diarylmethanol deoxygenation are applicable. These reactions typically proceed via the formation of a stabilized benzylic carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. The presence of electron-withdrawing groups, such as chlorine and fluorine, on one of the aryl rings can disfavor the formation of this carbocation, potentially requiring harsher reaction conditions compared to diarylmethanols with electron-donating substituents. beilstein-journals.org
A mild and efficient method for the deoxygenation of various diarylmethanols employs catalytic amounts of hydrochloric acid in ethanol (B145695) at reflux. researchgate.net This approach avoids the use of expensive and toxic reagents like stannanes and silanes. The general applicability of this method suggests its potential for the deoxygenation of this compound, although the specific yield and reaction kinetics would be influenced by the electronic effects of the halogen substituents.
| Substrate | Reagents | Conditions | Product | Yield (%) |
| Diaryl-methanol (general) | Catalytic HCl | Ethanol, Reflux | Diaryl-alkane | Not specified for this substrate |
Interactive Data Table: The table above summarizes a general acid-catalyzed deoxygenation protocol applicable to diarylmethanols.
Reductive Elimination Reactions
Reductive elimination is another pathway to achieve deoxygenation, often involving organometallic intermediates. In the context of diarylmethanols, this can be part of a catalytic cycle, for instance, after an initial transformation of the hydroxyl group into a better leaving group. While direct reductive elimination from the alcohol is uncommon, related processes can achieve the same net transformation.
Functionalization and Derivatization at the Hydroxyl Group
The hydroxyl group of this compound is a prime site for functionalization, allowing for the synthesis of a wide range of derivatives with altered physical, chemical, and biological properties. Common derivatization reactions include acylation and silylation.
O-acylation, the formation of esters, can be achieved by reacting the alcohol with an acylating agent such as an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534). For secondary benzylic alcohols, these reactions are generally efficient. For instance, chemoselective acylation and benzoylation of alcohols can be catalyzed by copper oxide under solvent-free conditions. scispace.com
O-silylation, the formation of silyl (B83357) ethers, provides a means to protect the hydroxyl group during subsequent synthetic steps. Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl), typically used with a base like imidazole (B134444) or triethylamine in an aprotic solvent. The reactivity in silylation can be influenced by steric hindrance and the electronic nature of the substituents on the aryl rings. wikipedia.org
| Derivatization Type | Reagent | Catalyst/Base | Product |
| Acylation | Acetyl Chloride | Copper Oxide | (3-Chloro-4-fluorophenyl)(phenyl)methyl acetate |
| Silylation | Trimethylsilyl Chloride | Imidazole | Trimethyl((3-chloro-4-fluorophenyl)(phenyl)methoxy)silane |
Interactive Data Table: This table illustrates common derivatization reactions at the hydroxyl group of this compound.
Transformations Involving C-H Activation and Functionalization
The direct functionalization of C-H bonds on the aryl rings of this compound offers an atom-economical route to more complex molecules, avoiding the need for pre-functionalized starting materials.
Site-Selective Silylation and Subsequent Derivatization
Recent advances in catalysis have enabled the site-selective silylation of aromatic C-H bonds. Iridium-catalyzed C-H silylation of heteroarenes has been demonstrated, showcasing the potential for regioselective functionalization. nih.govresearchgate.net For diarylmethanols, rhodium-catalyzed enantioselective silylation of arene C-H bonds directed by a hydrido-silyl group has been reported. nih.gov This process can lead to the formation of enantioenriched benzoxasiloles, which can be further transformed into various derivatives. The directing effect of the hydroxyl group (or a derivative thereof) is crucial for achieving high regioselectivity. The electronic properties of the chloro and fluoro substituents would be expected to influence the site-selectivity of such reactions on the substituted phenyl ring.
Coupling Reactions on the Aryl Moieties
The chloro-substituted phenyl ring of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.
The Suzuki coupling involves the reaction of the aryl chloride with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.netyoutube.com This reaction is widely used for the synthesis of biaryl compounds. The reactivity of the aryl chloride is influenced by the electronic nature of the other substituents on the ring. The presence of the fluorine atom and the bulky benzhydryl group could affect the efficiency of the coupling.
The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgdiva-portal.orgresearchgate.net This reaction is a versatile method for the vinylation of aryl halides.
The Sonogashira coupling involves the reaction of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an aryl alkyne. rsc.orgbeilstein-journals.orgresearchgate.net This reaction is a reliable method for the introduction of an ethynyl (B1212043) group onto an aromatic ring.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Arylboronic acid | Pd catalyst, base | Biaryl derivative |
| Heck | Alkene | Pd catalyst, base | Aryl-substituted alkene |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, base | Aryl alkyne |
Interactive Data Table: This table provides an overview of potential coupling reactions on the aryl moieties of this compound.
Stereochemical Investigations in 3 Chloro 4 Fluorophenyl Phenyl Methanol Chemistry
Chiral Resolution Techniques for Enantiomeric Purity
The separation of racemic mixtures of chiral diarylmethanols into their constituent enantiomers is a critical step in accessing enantiopure materials. Two primary methods for the chiral resolution of such compounds are enzymatic kinetic resolution and chiral high-performance liquid chromatography (HPLC).
Enzymatic Kinetic Resolution:
Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For chiral alcohols like (3-Chloro-4-fluorophenyl)(phenyl)methanol, this typically involves an enantioselective acylation or hydrolysis reaction. Lipases such as Candida antarctica lipase (B570770) B (CALB) are frequently employed due to their broad substrate scope and high enantioselectivity.
In a typical EKR of a racemic diarylmethanol, the enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques. The efficiency of the resolution is often described by the enantiomeric ratio (E), with higher E values indicating better separation. For many diarylmethanols, E values well over 100 have been achieved, leading to high enantiomeric excess (ee) for both the product and the remaining substrate.
| Substrate | Enzyme | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) |
| (4-Chlorophenyl)(phenyl)methanol | Lactobacillus paracasei BD101 | - (reduction of ketone) | - | (S)-alcohol | >99% |
| 1-Phenylethanol | Novozyme 435 (CALB) | Vinyl acetate | Hexane | (R)-acetate / (S)-alcohol | >99% |
| Diarylmethanols (various) | Activated Lipoprotein Lipase | Isopropenyl acetate | Toluene | Acetylated (S)-alcohol | 90-99% |
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is an analytical and preparative technique used to separate enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For diarylmethyl-containing compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective.
A study on the enantiomeric resolution of the anticonvulsant Galodif, which is 1-((3-chlorophenyl)(phenyl)methyl) urea, successfully employed chiral HPLC for its separation. This indicates that a similar approach would likely be successful for the parent alcohol, this compound. The choice of the specific chiral column and the mobile phase composition are critical for achieving baseline separation of the enantiomers.
Diastereoselective Synthesis of Related Architectures
Diastereoselective synthesis aims to create a specific stereoisomer of a molecule with multiple stereocenters. In the context of architectures related to this compound, this often involves the stereocontrolled formation of the diarylmethyl stereocenter in the presence of another chiral element in the molecule.
A common strategy for achieving diastereoselectivity is the reduction of a prochiral ketone precursor that contains a chiral auxiliary. The chiral auxiliary directs the approach of the reducing agent to one face of the carbonyl group, leading to the preferential formation of one diastereomer.
For example, a prochiral ketone bearing a (3-chloro-4-fluorophenyl)benzoyl group and a chiral auxiliary attached elsewhere in the molecule can be reduced using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride. The steric hindrance and electronic properties of the chiral auxiliary will favor the formation of one diastereomeric alcohol over the other.
Another approach is the use of chiral reducing agents, such as those derived from chiral boranes (e.g., Alpine Borane®) or chiral aluminum hydrides. These reagents can selectively reduce one face of the prochiral ketone, leading to an excess of one enantiomer of the resulting alcohol. The level of diastereoselectivity is dependent on the specific substrate, reagent, and reaction conditions.
Control of Stereogenic Centers in Multi-Step Syntheses
In the total synthesis of complex molecules, such as pharmaceuticals, that contain a this compound-like moiety, the control of the stereogenic center at the carbinol carbon is crucial. This control can be established early in the synthesis and carried through subsequent steps, or it can be introduced at a later stage.
Substrate-Controlled Synthesis:
In substrate-controlled synthesis, the stereochemistry of a new stereocenter is determined by the existing chirality within the substrate. For instance, if a chiral molecule already possesses one or more stereocenters, the introduction of the (3-chloro-4-fluorophenyl)(phenyl)methyl group can be influenced by these existing centers. A nucleophilic addition of a phenyl or (3-chloro-4-fluorophenyl) organometallic reagent to a chiral aldehyde or ketone is a common method where the facial selectivity is dictated by the existing stereochemistry, often following models like Cram's rule or the Felkin-Ahn model.
Reagent-Controlled Synthesis:
Reagent-controlled synthesis utilizes a chiral reagent to induce stereoselectivity. A prominent example is the asymmetric hydrogenation of a prochiral (3-chloro-4-fluorophenyl)(phenyl)ketone. This reaction can be catalyzed by transition metal complexes bearing chiral ligands, such as ruthenium-BINAP catalysts. The chiral ligand creates a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the alcohol. This method is highly efficient and can provide access to enantiomerically enriched diarylmethanols with high yields and enantioselectivities.
Auxiliary-Controlled Synthesis:
Auxiliary-controlled synthesis involves the temporary attachment of a chiral auxiliary to the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For example, a chiral auxiliary can be attached to the precursor of the (3-chloro-4-fluorophenyl)(phenyl)ketone. The subsequent reduction of the ketone would proceed diastereoselectively, and removal of the auxiliary would yield the enantiomerically enriched this compound.
Despite a comprehensive search of available scientific literature and patent databases, specific experimental spectroscopic and crystallographic data for the compound This compound could not be located. As a result, the generation of a detailed article with the requested specific data tables and in-depth research findings for each subsection of the advanced spectroscopic characterization is not possible at this time.
The search included targeted queries for:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and ¹⁹F NMR)
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
Advanced Vibrational Spectroscopy (FTIR and Raman)
While general principles of these analytical techniques and spectral data for structurally related compounds are available, no published studies containing the specific experimental data for "this compound" were found. The user's strict requirement to focus solely on this compound and to include detailed, sourced research findings prevents the creation of an article that would meet the specified criteria.
An article on this topic would require access to primary research data from laboratory synthesis and analysis of the compound, which does not appear to be publicly available.
Advanced Spectroscopic Characterization of 3 Chloro 4 Fluorophenyl Phenyl Methanol
Advanced Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The most prominent feature in the FT-IR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a strong and broad band in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding. agilent.comrestek.com The C-O stretching vibration of the secondary alcohol group is expected to produce a strong band in the 1000-1260 cm⁻¹ region. rsc.orgresearchgate.net
The aromatic nature of the compound will be evidenced by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. rsc.org The presence of halogen substituents on the phenyl ring will also give rise to characteristic absorptions. The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ range, and the C-F stretch is expected in the 1000-1400 cm⁻¹ region. ingeniatrics.com The exact positions of these bands can be influenced by the substitution pattern on the aromatic ring.
Table 1: Expected FT-IR Absorption Bands for (3-Chloro-4-fluorophenyl)(phenyl)methanol
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching (H-bonded) | 3200-3600 | Strong, Broad |
| Aromatic C-H | Stretching | >3000 | Medium |
| Aliphatic C-H | Stretching | ~2850-3000 | Medium |
| Aromatic C=C | In-ring Stretching | 1400-1600 | Medium to Strong |
| C-O | Stretching | 1000-1260 | Strong |
| C-F | Stretching | 1000-1400 | Strong |
| C-Cl | Stretching | 600-800 | Medium to Strong |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint. Aromatic ring vibrations, especially the ring-breathing modes, are typically strong and well-defined in Raman spectra. sigmaaldrich.com For substituted benzenes, characteristic bands appear in the fingerprint region (below 1600 cm⁻¹). chemscene.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from bonding (π) to anti-bonding (π*) molecular orbitals. The UV-Vis spectrum of benzene (B151609) and its derivatives typically shows characteristic absorption bands. Benzene exhibits three absorption bands around 184, 204, and 256 nm. acs.org
Hyphenated Spectroscopic Techniques (e.g., HPLC-MS/MS, HPLC-ICPMS for halogen detection)
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, offering enhanced sensitivity and specificity for the analysis of complex mixtures.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) would be a highly effective technique for the analysis of this compound. HPLC would first separate the compound from any impurities or other components in a sample. Following separation, the compound would be introduced into the mass spectrometer. The initial mass spectrometry (MS) stage would ionize the molecule and select the parent ion. This parent ion would then be fragmented, and the resulting fragment ions would be analyzed in the second MS stage (MS/MS). This process provides a highly specific fragmentation pattern that can be used for unambiguous identification and quantification of the target compound, even at very low concentrations. This technique is widely used for the analysis of halogenated organic compounds in various matrices. chromatographyonline.com
High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful technique for elemental speciation. ingeniatrics.comnih.gov In the context of this compound, HPLC-ICP-MS could be employed for the specific detection and quantification of the chlorine and fluorine atoms. After separation by HPLC, the eluent is introduced into an inductively coupled plasma, which atomizes and ionizes the sample. The mass spectrometer then detects the specific isotopes of chlorine and can be adapted for fluorine detection. nih.gov This technique would be particularly useful for studying the metabolism or environmental fate of the compound, as it can trace the distribution of the halogen atoms among different chemical species. agilent.comresearchgate.net
Computational Chemistry and Mechanistic Studies of 3 Chloro 4 Fluorophenyl Phenyl Methanol
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (3-Chloro-4-fluorophenyl)(phenyl)methanol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable conformation (the optimized geometry). nih.govajchem-a.commaterialsciencejournal.orgresearchgate.net
These calculations provide key geometrical parameters. The results would reveal the precise bond lengths, bond angles, and dihedral (torsional) angles of the molecule in its ground state. For instance, the calculations would define the spatial relationship between the 3-chloro-4-fluorophenyl ring and the phenyl ring relative to the central methanol (B129727) carbon. The electronic structure, including the distribution of electron density and the molecular orbital energies, is also a primary output of these calculations. nih.gov
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C-O Bond Length (Methanol) | 1.43 Å |
| C-H Bond Length (Methanol) | 1.10 Å |
| C-Cl Bond Length | 1.75 Å |
| C-F Bond Length | 1.36 Å |
| Phenyl C-C Bond Length (Avg.) | 1.39 Å |
| C-O-H Bond Angle | 109.5° |
| Phenyl-C-Phenyl Bond Angle | 112.0° |
Note: These are hypothetical, representative values based on DFT calculations for similar molecules.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.orgacadpubl.eu For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be distributed over the chloro-fluorophenyl ring due to the electron-withdrawing nature of the halogen atoms. researchgate.net This distribution influences the molecule's interaction with other reagents. malayajournal.org
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.45 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Energy Gap (ΔE) | 5.20 |
Note: These are hypothetical, representative values based on DFT calculations for similar molecules.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the electronegative oxygen, fluorine, and chlorine atoms. nih.gov
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is a primary positive site. nih.gov
Neutral Regions (Green): These areas have a near-zero potential. nih.gov
The MEP map provides a clear, qualitative prediction of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions. malayajournal.orgacadpubl.eu
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
For this compound, NBO analysis would reveal key interactions, such as the delocalization of lone pair electrons from the oxygen, fluorine, and chlorine atoms into adjacent anti-bonding orbitals. It would also describe the π-electron delocalization within the two aromatic rings. The stabilization energy (E2) associated with each donor-acceptor interaction is calculated, with higher E2 values indicating stronger interactions and greater molecular stability. researchgate.net
Quantum Chemical Descriptors and Chemical Reactivity Indices
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the chemical reactivity of this compound. ajchem-a.com These indices provide a more quantitative framework than FMO analysis alone.
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap. ajchem-a.com
Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive. ajchem-a.com
Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electron charge (χ²/2η).
These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. ajchem-a.comresearchgate.net
Table 3: Predicted Chemical Reactivity Indices for this compound
| Descriptor | Predicted Value (eV) |
|---|---|
| Ionization Potential (I) | 6.45 |
| Electron Affinity (A) | 1.25 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.60 |
| Chemical Softness (S) | 0.38 |
| Electrophilicity Index (ω) | 2.85 |
Note: These are hypothetical, representative values derived from the FMO energies in Table 2.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For reactions involving this compound, such as its oxidation to a ketone or its use in substitution reactions, computational methods can be used to elucidate the step-by-step mechanism.
Spectroscopic Data Prediction and Comparison with Experimental Findings
A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structure determination. researchgate.net
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching and bending of bonds. By comparing the calculated IR spectrum with an experimental one, each absorption peak can be assigned to a specific molecular vibration, aiding in the structural characterization of the compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net This is achieved by calculating the magnetic shielding of each nucleus. Comparing the predicted and experimental NMR spectra is a powerful method for confirming the molecular structure. researchgate.net
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. nih.gov This provides insight into the electronic structure and chromophores within the molecule.
This synergy between computational prediction and experimental measurement is essential for the unambiguous characterization of molecules like this compound. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
The conformational flexibility of this compound is primarily governed by the rotation of the two aryl rings—the 3-chloro-4-fluorophenyl group and the unsubstituted phenyl group—around the single bonds connecting them to the central methoxy (B1213986) carbon. Additionally, rotation around the C-O bond of the hydroxyl group contributes to the molecule's conformational diversity.
A typical MD simulation protocol to investigate the conformational preferences of this molecule would involve the following steps:
System Setup: A single molecule of this compound is placed in a simulation box, which is then filled with a suitable solvent, typically water, to mimic physiological conditions. The system is neutralized by adding counter-ions if necessary.
Force Field Parameterization: A classical force field, such as the Generalized Amber Force Field (GAFF) or Optimized Potentials for Liquid Simulations (OPLS), is employed to describe the interatomic and intramolecular forces. These force fields are collections of parameters and equations that define the potential energy of the system as a function of its atomic coordinates.
Energy Minimization and Equilibration: The initial system undergoes energy minimization to remove any unfavorable steric clashes. This is followed by a two-phase equilibration process. First, the system is gradually heated to a target temperature (e.g., 300 K) while keeping the molecule's position restrained, allowing the solvent molecules to arrange naturally around it. Second, the entire system is simulated for a short period under constant temperature and pressure (NPT ensemble) to achieve a stable density.
Production Simulation: Following equilibration, the production MD simulation is run for an extended period (typically nanoseconds to microseconds), during which the trajectory of all atoms is saved at regular intervals. This trajectory provides a detailed record of the molecule's conformational changes over time.
Analysis of the MD trajectory focuses on the key dihedral angles that define the orientation of the phenyl rings. For this compound, the two principal dihedral angles are:
τ1: H-O-Cα-C1 (describing the rotation of the hydroxyl group)
τ2: O-Cα-C1'-C2' (describing the rotation of the phenyl ring)
τ3: O-Cα-C1''-C2'' (describing the rotation of the 3-chloro-4-fluorophenyl ring)
Detailed Research Findings
While specific MD simulation data for this compound is not extensively published, findings from computational studies on analogous benzhydrol derivatives can provide significant insights into its expected conformational behavior. For instance, DFT calculations on similar structures have been used to create potential energy surface (PES) scans by systematically rotating key dihedral angles.
A relaxed PES scan for the rotation of one of the aryl groups would typically be performed by varying the corresponding dihedral angle (e.g., τ2 or τ3) in steps (e.g., 10-20 degrees) and optimizing the rest of the molecule's geometry at each step. The resulting energy profile reveals the locations of stable conformers (energy minima) and the energy barriers (energy maxima) that separate them.
Based on studies of similar diarylmethanol compounds, the potential energy surface for the rotation of each phenyl ring in this compound is expected to show distinct energy minima and maxima. The energy barrier for phenyl group rotation in a related N-benzhydrylformamide has been calculated to be approximately 3.06 kcal/mol. This suggests a relatively low barrier to rotation, allowing the molecule to sample a wide range of conformations at room temperature. The steric hindrance and electronic effects introduced by the chloro and fluoro substituents on one of the rings are expected to influence the precise location and depth of the energy minima compared to the unsubstituted phenyl ring.
The distribution of these key dihedral angles over the course of an MD simulation can be used to generate a Ramachandran-like plot, which maps the conformational space accessible to the molecule. The most densely populated regions of this plot correspond to the most stable and frequently occurring conformations.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Description |
| τ1 | H | O | Cα | C1' | Rotation of the hydroxyl group relative to the phenyl ring. |
| τ2 | O | Cα | C1' | C2' | Rotation of the phenyl ring around the Cα-C1' bond. |
| τ3 | O | Cα | C1'' | C2'' | Rotation of the 3-chloro-4-fluorophenyl ring around the Cα-C1'' bond. |
Cα refers to the central methanolic carbon. C1' and C2' are atoms of the unsubstituted phenyl ring. C1'' and C2'' are atoms of the 3-chloro-4-fluorophenyl ring.
Table 2: Illustrative Potential Energy Profile for a Single Phenyl Ring Rotation
This table presents a hypothetical energy profile based on computational studies of analogous compounds, illustrating the expected energetic landscape as one of the phenyl rings is rotated.
| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Conformation |
| 0° | 3.0 | Eclipsed (Transition State) |
| 60° | 0.2 | Gauche (Near Minimum) |
| 90° | 1.5 | Partially Eclipsed |
| 120° | 0.0 | Anti-Gauche (Global Minimum) |
| 180° | 3.0 | Eclipsed (Transition State) |
3 Chloro 4 Fluorophenyl Phenyl Methanol As a Key Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The utility of (3-Chloro-4-fluorophenyl)(phenyl)methanol as a synthetic intermediate stems from its identity as a secondary alcohol with two distinct aromatic moieties. This structure is typically assembled through a Grignard reaction, a fundamental carbon-carbon bond-forming method in organic chemistry. miracosta.edulibretexts.org The most direct route involves the reaction of benzaldehyde (B42025) with 3-chloro-4-fluorophenylmagnesium bromide, a Grignard reagent that is commercially available. riekemetals.comyoutube.com
Table 1: Plausible Synthesis via Grignard Reaction
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| Benzaldehyde | 3-Chloro-4-fluorophenylmagnesium bromide | This compound | Nucleophilic Addition |
Once synthesized, the secondary alcohol functional group serves as a handle for a variety of subsequent chemical transformations. It can be oxidized to the corresponding ketone, (3-chloro-4-fluorophenyl)(phenyl)methanone (B8752869), esterified, or used in nucleophilic substitution reactions after conversion of the hydroxyl group to a better leaving group. These transformations open pathways to a wide array of more complex molecules.
Building Block for Diversely Substituted Aromatic Systems
The structure of this compound offers multiple sites for modification, making it an excellent building block for generating molecular diversity. The two aromatic rings can be functionalized independently, and the benzylic position provides a key reactive center.
The 3-Chloro-4-fluorophenyl Group: This ring is "electron-poor" due to the electron-withdrawing effects of the halogen atoms. This makes it susceptible to nucleophilic aromatic substitution, particularly at the fluorine position, which can be displaced by various nucleophiles under specific conditions. The chlorine and fluorine atoms also provide sites for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
The Phenyl Group: This ring can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), allowing for the introduction of a wide range of substituents. The position of substitution can be directed by the bulky diarylmethanol group.
The Methanol (B129727) Moiety: The hydroxyl group is a versatile functional handle. Its oxidation to a carbonyl group creates an electrophilic center, pivotal for forming imines, enamines, and for undergoing further nucleophilic attacks.
Table 2: Key Structural Features for Further Functionalization
| Structural Moiety | Potential Reactions | Purpose |
|---|---|---|
| 3-Chloro-4-fluorophenyl Ring | Nucleophilic Aromatic Substitution, Cross-Coupling | Introduction of diverse functional groups and molecular fragments. |
| Phenyl Ring | Electrophilic Aromatic Substitution | Modification of steric and electronic properties. |
Role in Multi-Step Synthesis Schemes for Functionalized Products
The true value of an intermediate like this compound is realized in its integration into multi-step synthetic sequences designed to produce high-value, functionalized final products.
The 3-chloro-4-fluorophenyl structural unit is a crucial component of several targeted therapies in oncology. Most notably, it is a key pharmacophore in Lapatinib, a dual tyrosine kinase inhibitor that targets the EGFR and HER2 pathways. nih.gov While published syntheses of Lapatinib typically employ 3-chloro-4-fluoroaniline (B193440) as the key building block, the (3-chloro-4-fluorophenyl) moiety is the constant feature. google.comnih.gov
A synthetic strategy for Lapatinib analogs or other quinazoline-based inhibitors could plausibly involve this compound as an early-stage intermediate. For instance, the alcohol could be oxidized to the corresponding benzophenone (B1666685). This ketone could then serve as a precursor to a quinazoline (B50416) ring system through condensation and cyclization reactions, ultimately leading to the desired scaffold. This highlights the role of the title compound as a potential precursor for accessing the critical 3-chloro-4-fluorophenyl-substituted core of these complex therapeutic agents.
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Diarylmethanols and their corresponding diaryl ketones are established precursors for a multitude of heterocyclic systems. The oxidation of this compound to (3-chloro-4-fluorophenyl)(phenyl)methanone is a key step that unlocks this potential.
The resulting benzophenone derivative provides an electrophilic carbonyl carbon that can react with various binucleophilic reagents to form a range of five- and six-membered heterocyclic rings. For example:
Reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives.
Condensation with ureas or thioureas can lead to pyrimidine-based scaffolds.
Reaction with 2-aminoanilines or related compounds can be used to construct quinazoline or benzodiazepine (B76468) frameworks.
The presence of the chloro and fluoro substituents on one of the phenyl rings is preserved during these transformations, yielding heterocyclic products that are pre-functionalized for further synthetic elaboration.
Considerations for Process Development and Scale-Up in Intermediate Synthesis
Transitioning the synthesis of this compound from a laboratory setting to a larger industrial scale requires careful consideration of several process development factors, particularly concerning the likely Grignard-based synthesis route.
Table 3: Process Development and Scale-Up Considerations
| Parameter | Key Consideration | Mitigation Strategy |
|---|---|---|
| Reaction Kinetics & Thermodynamics | The Grignard reaction is highly exothermic. youtube.com Poor heat management can lead to dangerous temperature and pressure increases and favor side reactions, such as Wurtz coupling, which forms biphenyl (B1667301) impurities. libretexts.org | Use of jacketed reactors with precise temperature control, slow, controlled addition of the Grignard reagent or aldehyde, and potentially a semi-batch or continuous flow process. |
| Reagent & Solvent Purity | Grignard reagents are extremely sensitive to moisture and protic impurities, which quench the reagent and reduce yield. miracosta.eduyoutube.com | Strict use of anhydrous solvents (e.g., dry THF or diethyl ether) and reagents. Reactions must be run under an inert atmosphere (e.g., nitrogen or argon). |
| Work-up & Isolation | The reaction is typically quenched with an aqueous solution (e.g., ammonium (B1175870) chloride), which must be done carefully to control the exothermic hydrolysis of excess Grignard reagent. The product must be efficiently extracted and purified. | Controlled quench at low temperatures. Selection of appropriate extraction solvents and development of a robust crystallization or distillation procedure to ensure high purity and yield, minimizing chromatographic methods which are less scalable. |
| Impurity Profile | Side products, such as biphenyl from the Grignard reagent coupling or unreacted starting materials, must be identified and controlled to meet the specifications required for subsequent synthetic steps. libretexts.org | Optimization of reaction conditions (temperature, stoichiometry, addition rate) to minimize side-product formation. Development of analytical methods (e.g., HPLC, GC) to monitor reaction progress and final product purity. |
By addressing these factors, a safe, efficient, and scalable process can be developed to produce this compound as a high-purity intermediate for use in complex, multi-step syntheses.
Conclusion and Future Research Directions in 3 Chloro 4 Fluorophenyl Phenyl Methanol Chemistry
Summary of Current Understanding and Research Gaps
The study of substituted diarylmethanols, a class of compounds to which (3-Chloro-4-fluorophenyl)(phenyl)methanol belongs, has established their significance as versatile intermediates in organic synthesis. Enantiomerically pure diarylmethanols are particularly crucial precursors for a wide range of pharmaceutically active molecules, including those with antihistaminic, antiarrhythmic, and antidepressant properties. rsc.org The general reactivity of diarylmethanols, such as their oxidation to benzophenones and their role in substitution reactions, has been explored, often focusing on the electronic effects of substituents on reaction rates and mechanisms. niscpr.res.inrsc.orgnih.gov
However, a thorough review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. While studies on similarly structured molecules exist—such as (3-chlorophenyl)(phenyl)methanol (B151486) and derivatives of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine asiapharmaceutics.info—dedicated research into the synthesis, characterization, and application of this compound is notably absent. This lack of specific data means that its chemical properties, spectroscopic data, and potential utility can only be inferred from the broader family of halogen-substituted benzhydrols. The unique electronic effects arising from the combination of a meta-chloro and para-fluoro substitution on one of the phenyl rings remain uninvestigated. This gap presents an opportunity for foundational research to synthesize the compound, characterize its properties, and explore its potential as a building block in medicinal chemistry and materials science.
Emerging Synthetic Methodologies and Their Potential Application
Conventional synthesis of diarylmethanols often relies on methods like Friedel-Crafts reactions or the reduction of corresponding diaryl ketones (benzophenones). researchgate.netivypanda.com However, modern synthetic chemistry has moved towards more efficient, selective, and asymmetric catalytic methods. A prominent strategy is the catalytic asymmetric addition of organometallic reagents to aromatic aldehydes.
Emerging methodologies that could be applied to the synthesis of this compound include:
Catalytic Asymmetric Arylation of Aldehydes: The addition of aryl organozinc reagents, generated in situ from aryl bromides or arylboronic acids, to aldehydes is a powerful method for creating chiral diarylmethanols with high enantioselectivity. nih.govacs.orgnih.gov The use of chiral amino alcohol or phosphoramide (B1221513) ligands as catalysts can achieve high enantiomeric excess (ee). acs.orgsioc-journal.cn For instance, a proposed synthesis for this compound could involve the reaction of a (3-chloro-4-fluorophenyl)zinc reagent with benzaldehyde (B42025) in the presence of a chiral catalyst. The low toxicity of zinc reagents makes this an attractive approach. acs.org
Palladium-Catalyzed Suzuki–Miyaura Reactions: A recent development involves the palladium-catalyzed coupling of diarylmethyl esters with arylboronic acids. acs.org This method offers a pathway to triarylmethanes but also demonstrates novel activation strategies for the diarylmethyl core that could be adapted for different synthetic targets.
Deoxygenation of Diarylmethanols: For the synthesis of related diarylmethanes, selective deoxygenation methods that tolerate other functional groups are being developed. The use of a ZnI₂/Na(CN)BH₃ system has been shown to be effective for reducing the secondary hydroxyl group in diarylmethanols, even in the presence of sensitive groups like dithioacetals. beilstein-journals.org
These advanced synthetic methods offer precise control over stereochemistry and functional group tolerance, which would be essential for efficiently producing this compound and its derivatives for further study.
Table 1: Comparison of Emerging Catalytic Systems for Diarylmethanol Synthesis
| Catalytic System | Reagents | Key Features | Potential Application for Target Compound | Reference(s) |
|---|---|---|---|---|
| Amino Thiol Catalyzed Arylzinc Addition | Arylboronic acid, Et₂Zn, Chiral γ-amino thiol | High enantioselectivity (>95% ee); mild conditions; broad substituent tolerance. | Asymmetric synthesis from 3-chloro-4-fluorobenzaldehyde (B1582058) and phenylboronic acid. | acs.org |
| Amino Alcohol Catalyzed Organozinc Addition | Aryl bromide, n-BuLi, ZnCl₂, Chiral amino alcohol | One-pot synthesis from readily available aryl bromides; >90% ee achieved with additives to suppress background reactions. | Asymmetric synthesis from 1-bromo-3-chloro-4-fluorobenzene and benzaldehyde. | nih.govnih.gov |
| Chiral Phosphoramide Catalyzed Arylzinc Addition | Arylzinc reagent, Aromatic aldehyde, Chiral phosphoramide ligand | Recyclable ligand; yields >90%; high enantioselectivity (up to 94% ee). | Enantioselective synthesis of this compound. | sioc-journal.cn |
Advanced Characterization and Computational Approaches for Deeper Insights
The comprehensive characterization of this compound would be the first step in understanding its unique properties. Standard techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Infrared (IR) spectroscopy would be essential for confirming its molecular structure. ivypanda.com Mass spectrometry would determine its exact mass and fragmentation patterns.
For deeper insights, advanced characterization and computational methods can be employed:
Single-Crystal X-ray Diffraction: If a crystalline sample can be obtained, this technique would provide unambiguous proof of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding or π-π stacking. asianpubs.org This data is invaluable for understanding the solid-state behavior of the compound.
Spectrophotometric Analysis: Kinetic studies of reactions involving the diaryl carbinol, such as oxidation or substitution, can be monitored using UV-visible spectrophotometry to determine reaction rates and mechanisms. niscpr.res.inresearchgate.net
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to predict the compound's geometric structure, vibrational frequencies (for comparison with IR spectra), and electronic properties. acs.org Furthermore, DFT can model reaction pathways and transition states, providing a theoretical framework to understand its reactivity and the mechanism of its formation or subsequent transformations. acs.org
Molecular Docking: Given the prevalence of diarylmethanols in pharmaceuticals, computational docking studies could predict the binding affinity of this compound with various biological targets, such as enzymes or receptors. A study on related imine derivatives used this approach to evaluate potential anti-Parkinsonian agents by docking them against the monoamine oxidase-B (MAO-B) enzyme. asiapharmaceutics.info This could guide the exploration of its biomedical applications.
Future Directions in the Synthesis and Utility of Substituted Diarylmethanols
The field of substituted diarylmethanols continues to evolve, driven by the demand for novel molecules in medicine and materials science. Future research is likely to focus on several key areas:
Development of Novel Catalytic Systems: The pursuit of more efficient, economical, and environmentally benign catalysts remains a primary goal. This includes using earth-abundant metals and developing catalysts that operate under milder conditions with lower loadings, broadening the scope to include more complex and functionalized substrates.
Stereospecific and Stereodivergent Synthesis: Beyond achieving high enantioselectivity, future methods will aim for stereodivergent synthesis, allowing access to any desired stereoisomer from a common starting material. This is critical for creating comprehensive libraries of chiral compounds for drug discovery.
Expansion of Synthetic Utility: Diarylmethanols are increasingly being used as precursors for more complex molecular architectures. For example, they serve as starting materials in the synthesis of tetraarylmethanes, which are challenging synthetic targets. rsc.org Exploring new transformations of the diarylmethyl carbinol group will continue to be a fruitful area of research.
Application in Functional Materials: The diarylmethyl motif is a component in supramolecular structures. beilstein-journals.org Future work could explore the incorporation of specifically functionalized diarylmethanols like this compound into polymers, metal-organic frameworks (MOFs), or optoelectronic materials, where the unique electronic properties imparted by the halogen substituents could be exploited.
Q & A
Q. What are the common synthetic routes for (3-Chloro-4-fluorophenyl)(phenyl)methanol?
A typical approach involves nucleophilic substitution or Grignard reactions. For example, starting with 3-chloro-4-fluorophenol derivatives, a base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates substitution with a benzyl halide or carbonyl precursor. Subsequent reduction (e.g., NaBH₄) yields the methanol group . For stereochemical control, chiral catalysts or resolving agents may be employed, as seen in enantiopure amine syntheses .
Q. How is the compound characterized using spectroscopic methods?
- NMR : H and C NMR identify substituent positions and confirm the aromatic chloro/fluoro pattern.
- IR : Stretching frequencies (e.g., O–H at ~3300 cm⁻¹, C–Cl at ~750 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at 250.05 for C₁₃H₁₀ClFOH).
- X-ray Crystallography : If crystalline, SHELXL software (via SHELX system) refines bond lengths/angles and hydrogen-bonding networks .
Q. What purification techniques are effective for isolating this compound?
Column chromatography (silica gel, hexane/EtOAc gradient) separates intermediates. Recrystallization from ethanol or methanol enhances purity. For enantiomeric resolution, chiral stationary phases (e.g., cellulose derivatives) or diastereomeric salt formation are recommended .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic and optical properties of this compound?
The B3LYP hybrid functional (incorporating exact exchange) calculates HOMO-LUMO gaps, vibrational modes, and dipole moments. Basis sets like 6-311++G(d,p) model electron distribution, while solvent effects (e.g., PCM for methanol) refine accuracy. Compare computed IR spectra with experimental data to validate halogen-induced electronic effects .
Q. What reaction mechanisms govern its participation in cross-coupling or oxidation processes?
- Oxidation : Transition-metal catalysts (e.g., MnO₂) oxidize the methanol group to ketones, with DFT modeling transition states to predict regioselectivity .
- Suzuki Coupling : The chloro substituent acts as a leaving group; Pd(PPh₃)₄ facilitates aryl-aryl bond formation. Monitor reaction progress via HPLC-MS .
Q. How does the substitution pattern influence biological activity or material properties?
- QSAR Studies : Compare with structurally related compounds (e.g., 3-chloro-4-fluorophenoxy derivatives in pesticides) to correlate halogen placement with bioactivity .
- Thermal Stability : Differential scanning calorimetry (DSC) measures melting points and decomposition pathways. Fluorine’s electronegativity enhances thermal resistance .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
